

DA-8031: A Technical Whitepaper on its Selective Serotonin Reuptake Inhibitor Properties

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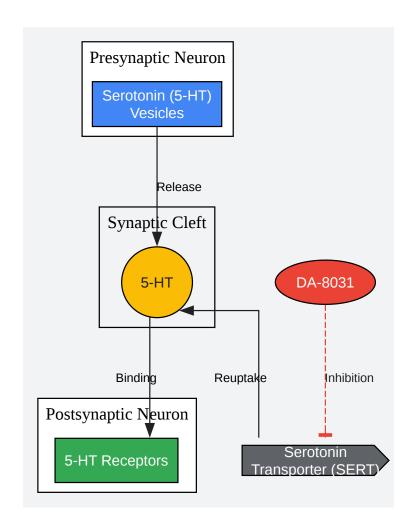
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **DA-8031**, a novel drug candidate, focusing on its characteristics as a potent and selective serotonin reuptake inhibitor (SSRI). **DA-8031** has been primarily investigated for the treatment of premature ejaculation (PE).[1][2] [3] This guide synthesizes available preclinical and clinical data, detailing its mechanism of action, binding affinities, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

DA-8031 functions as a high-affinity selective serotonin reuptake inhibitor.[4][5] Its primary therapeutic action is derived from its potent and specific blockade of the serotonin transporter (SERT) located on the presynaptic neuron. This inhibition leads to a decrease in the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. Consequently, the concentration and duration of serotonin in the synapse are increased, enhancing serotonergic neurotransmission. Preclinical in vivo microdialysis studies have confirmed that **DA-8031** administration produces a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus.[6]





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Diagram 1: Mechanism of **DA-8031** at the serotonergic synapse.

In Vitro Characterization: Binding and Reuptake Assays

In vitro studies have established the high affinity and selectivity of **DA-8031** for the human serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Data Presentation

The quantitative data from these assays are summarized below.

Table 1: Monoamine Transporter Binding Affinity of DA-8031



Transporter	Inhibition Constant (Ki)
Serotonin Transporter (SERT)	1.94 nM
Norepinephrine Transporter (NET)	22,020 nM
Dopamine Transporter (DAT)	77,679 nM

Data sourced from Jeon et al. (2011)[4]

Table 2: Monoamine Reuptake Inhibition by DA-8031

Monoamine	IC50 Value
Serotonin (5-HT)	6.52 nM
Norepinephrine	30.2 μΜ
Dopamine	136.9 μΜ

Data sourced from Jeon et al. (2011)[4]

Experimental Protocols

- Monoamine Transporter Binding Affinity Assay: This assay was performed to determine the binding affinity (Ki) of DA-8031 to SERT, NET, and DAT. The protocol involves using cell membranes expressing the specific transporter and radiolabeled ligands that are known to bind to these transporters. DA-8031 is introduced at various concentrations to compete with the radioligand. The concentration of DA-8031 that displaces 50% of the radioligand (IC50) is determined, and this value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
- Monoamine Reuptake Inhibition Assay: This assay measures the functional potency of DA-8031 to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes. Synaptosomes, which are isolated nerve terminals, are prepared and incubated with radiolabeled monoamines in the presence of varying concentrations of DA-8031. The ability of DA-8031 to block the uptake of the radiolabeled monoamine into the synaptosome is quantified to determine the IC50 value.[4]



Pharmacokinetics and Metabolism

The pharmacokinetic profile of **DA-8031** has been evaluated in first-in-human single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.[2][3]

Data Presentation

Table 3: Pharmacokinetic Parameters of **DA-8031** (Single Ascending Dose, 20-80 mg)

Parameter	Value
Time to Max. Concentration (Tmax)	2.0 - 3.0 hours
Terminal Elimination Half-life (t1/2)	17.9 - 28.7 hours
Dose Proportionality	Observed over 20-80 mg range

Data sourced from Shin et al. (2017)[2][7]

Table 4: Pharmacokinetic Parameters of **DA-8031** at Steady State (Multiple Ascending Doses, 20-40 mg)

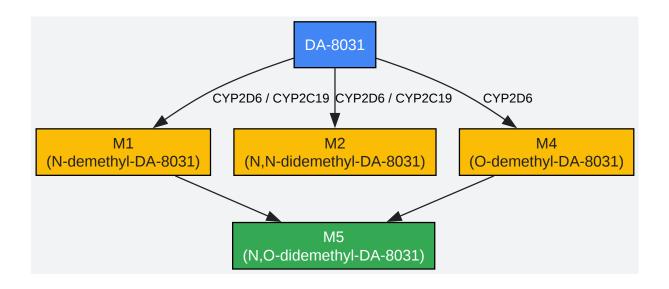
Parameter	Value
Time to Max. Concentration (Tmax)	2.2 - 3.0 hours
Mean Half-life (t1/2)	25.5 - 26.7 hours
Accumulation Index	2.3 - 2.8

Data sourced from Shin et al. (2021)[1][3]

Metabolism

DA-8031 is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[1][3] Genetic polymorphisms in the CYP2D6 gene can impact the systemic exposure to **DA-8031**.[2] The main metabolites identified are M1 (N-demethyl), M2 (N,N-didemethyl), M4 (O-demethyl), and M5 (N,O-didemethyl).[2] In vitro studies have shown that M4 and M1 can be further metabolized to M5.[8]





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Diagram 2: Simplified metabolic pathway of DA-8031.

Clinical Trial Experimental Protocols

The safety, tolerability, and pharmacokinetics of **DA-8031** were assessed in randomized, double-blind, placebo-controlled clinical trials.

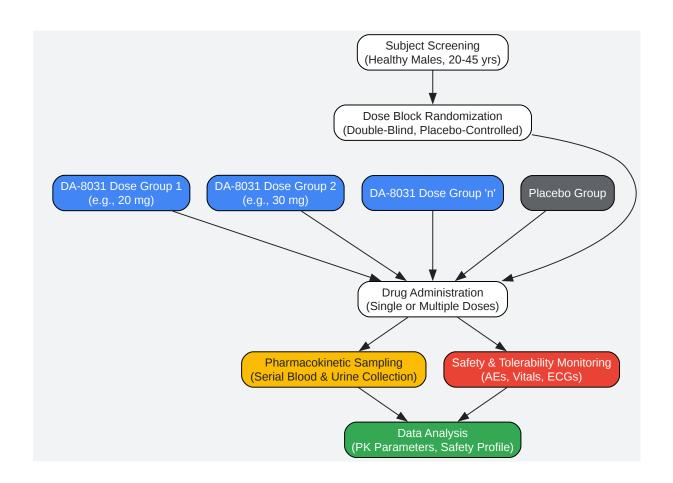
Experimental Protocols

- Study Design: Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[2][3] In a typical design, healthy male subjects were enrolled and randomized into different dose groups (e.g., 20, 30, 40 mg) or a placebo group.[1] In the MAD study, the drug was administered orally once daily for seven consecutive days.[1][9]
- Pharmacokinetic Analysis: Serial blood and urine samples were collected at predetermined time points both after the first dose and at steady state.[3] For instance, blood samples were collected pre-dose and at numerous points up to 120 hours post-dose.[2] Plasma



concentrations of **DA-8031** and its metabolites were analyzed to determine key PK parameters.

- Genetic Analysis: To evaluate the effect of pharmacogenetics, subjects were genotyped for relevant cytochrome P450 enzymes, such as CYP2D6, using methods like the DMET[™] Plus platform.[1][3]
- Safety and Tolerability Assessment: Safety was monitored throughout the studies via adverse event (AE) reporting, physical examinations, vital signs, and 12-lead electrocardiograms (ECG) to monitor for any cardiac effects, such as QTc interval changes.
 [1][3]



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Diagram 3: Workflow for a Phase 1 Ascending Dose Clinical Trial.



Conclusion

DA-8031 is a novel compound with a pharmacological profile characteristic of a potent and highly selective serotonin reuptake inhibitor. In vitro data demonstrate its high affinity and selectivity for the serotonin transporter.[4] Clinical pharmacokinetic studies in humans show that it is absorbed within a few hours and has a half-life suitable for daily dosing.[1][2] Its metabolism is influenced by CYP2D6 genetics.[3] This robust preclinical and clinical data package underscores the well-defined SSRI properties of **DA-8031**, supporting its continued investigation as a therapeutic agent.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Tolerability and Pharmacogenetics of DA-8031 After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate molecule for premature ejaculation, DA-8031: in vivo and in vitro characterization of DA-8031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of DA-8031, a novel oral compound for premature ejaculation, on male rat sexual behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging and investigational drugs for premature ejaculation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]



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